molecular formula C7H5BrN2 B1380773 4-Bromopyrazolo[1,5-a]pyridine CAS No. 1427404-87-2

4-Bromopyrazolo[1,5-a]pyridine

Cat. No.: B1380773
CAS No.: 1427404-87-2
M. Wt: 197.03 g/mol
InChI Key: CVKNKNVZHOMOHD-UHFFFAOYSA-N
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Description

4-Bromopyrazolo[1,5-a]pyridine is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring with a bromine atom at the fourth position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals and agrochemicals.

Scientific Research Applications

4-Bromopyrazolo[1,5-a]pyridine has a wide range of applications in scientific research:

Safety and Hazards

When handling 4-Bromopyrazolo[1,5-a]pyridine, it is advised to avoid breathing mist, gas or vapours, and avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

Future Directions

Pyrazolo[1,5-a]pyrimidine derivatives, including 4-Bromopyrazolo[1,5-a]pyridine, have attracted a great deal of attention in various fields of research due to their significant photophysical properties . They have potential implications in medicinal chemistry and material science . Therefore, the future direction of research on this compound could involve exploring its potential applications in these fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromopyrazolo[1,5-a]pyridine typically involves the bromination of pyrazolo[1,5-a]pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dimethylformamide (DMF) under controlled temperature conditions . The reaction proceeds with high regioselectivity, ensuring the bromine atom is introduced at the fourth position of the pyrazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave irradiation has also been explored to accelerate the reaction rates and improve the overall yield of the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-Bromopyrazolo[1,5-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form corresponding oxides or reduction reactions to yield reduced derivatives.

    Coupling Reactions: It can undergo coupling reactions with aryl or alkyl halides in the presence of palladium catalysts to form C-C bonds.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Coupling Reactions: Palladium catalysts like Pd(PPh3)4 are often used in the presence of bases such as triethylamine (Et3N).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield aminopyrazolo[1,5-a]pyridines, while coupling reactions with aryl halides produce aryl-substituted pyrazolo[1,5-a]pyridines .

Comparison with Similar Compounds

    Pyrazolo[1,5-a]pyridine: Lacks the bromine atom and has different reactivity and biological activity.

    4-Chloropyrazolo[1,5-a]pyridine: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties and reactivity.

    4-Iodopyrazolo[1,5-a]pyridine:

Uniqueness: 4-Bromopyrazolo[1,5-a]pyridine is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in the synthesis of various derivatives and in the exploration of new therapeutic agents .

Properties

IUPAC Name

4-bromopyrazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-6-2-1-5-10-7(6)3-4-9-10/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVKNKNVZHOMOHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC=N2)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427404-87-2
Record name 4-bromopyrazolo[1,5-a]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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